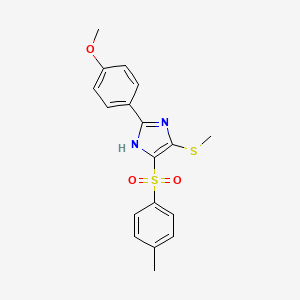

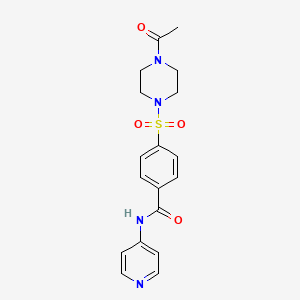

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

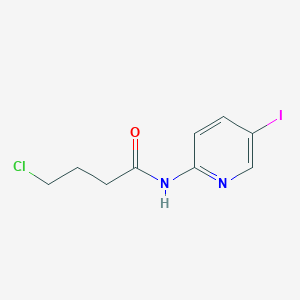

The compound “4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide” is a chemical compound with the molecular formula C13H16N2O5S . It has a molecular weight of 312.35 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

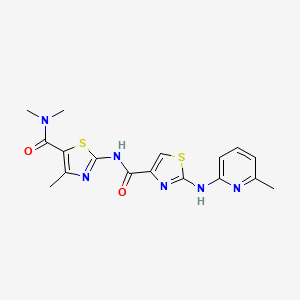

The synthesis of this compound or its derivatives has been reported in the context of developing potent anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The InChI code for the compound is 1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 312.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available literature.Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study by Sumathi et al. (2016) on a related compound, 1-[(4-methylphenyl)Sulfonyl]-4–pyridine-2-ylpiperazine (MSPP), demonstrated its effectiveness as a corrosion inhibitor for mild steel in HCl medium. This research highlighted the compound's potential in protecting metal surfaces through the formation of a protective layer, suggesting a similar application for 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide in industrial settings where corrosion resistance is crucial. The study employed various techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, to evaluate the inhibitor's efficiency, which was found to increase with concentration and decrease with rising temperature. The adsorption of the inhibitor on the metal surface was confirmed through surface analysis by AFM and SEM, along with quantum chemical calculations Sumathi, Kannan, Gnanavel, & Anbuselvi, 2016.

Microbial Studies

Patel and Agravat (2007) synthesized new pyridine derivatives, including 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, to explore their antibacterial and antifungal activities. Although the study focused on a broader range of pyridine derivatives, it underscores the potential for 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide to serve as a key intermediate or structural motif in the development of new antimicrobial agents. The structures of these compounds were confirmed through chemical analysis and spectral data, and their biological activity was assessed against various bacterial and fungal strains Patel & Agravat, 2007.

Enzyme Inhibition

Research by Gokcen et al. (2016) on sulfonamide derivatives, including acetoxybenzamide and triacetoxybenzamide groups with various moieties, revealed their inhibitory effects on carbonic anhydrase isozymes (hCA I and II). These enzymes are crucial for catalyzing the synthesis of bicarbonate ion from carbon dioxide and water, representing a fundamental physiological process. The study found that the sulfonamide derivatives exhibit significant inhibitory activity against hCA I and II, suggesting that 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide could potentially be explored for its enzyme inhibitory properties, contributing to research in areas such as metabolic disorders or conditions involving dysregulated enzyme activity Gokcen, Gulcin, Ozturk, & Goren, 2016.

Safety and Hazards

Propiedades

IUPAC Name |

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-14(23)21-10-12-22(13-11-21)27(25,26)17-4-2-15(3-5-17)18(24)20-16-6-8-19-9-7-16/h2-9H,10-13H2,1H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECUBWABRREVCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2859053.png)

![3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2859057.png)

![4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2859060.png)